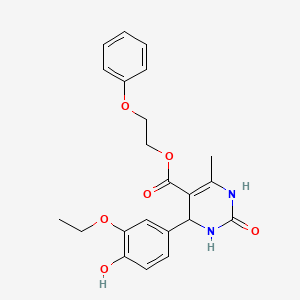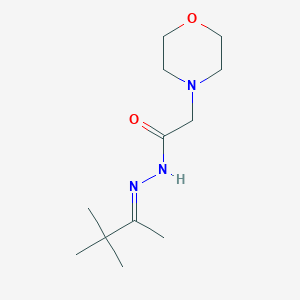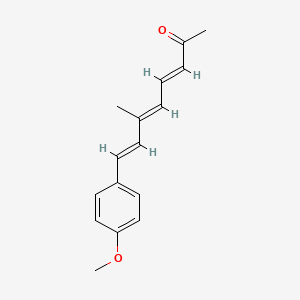![molecular formula C19H23ClN2O4S B3871112 N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3871112.png)
N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tert-butyl group, a chlorinated methoxyphenyl group, and a benzenesulfonamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to introduce the tert-butyl group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of sulfonamide derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-thioimidazole: Similar in structure but contains a thioimidazole group instead of a sulfonamide group.
N-tert-butyl-2-methoxypyridin-3-amine: Contains a methoxypyridinyl group instead of a methoxyphenyl group.
N-tert-butyl-2-(4-chloro-3-methylphenoxy)acetamide: Contains a phenoxy group instead of a sulfonamide group.
Uniqueness
N-TERT-BUTYL-2-[N-(3-CHLORO-4-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group makes it particularly effective in inhibiting bacterial enzymes, while the tert-butyl and methoxyphenyl groups enhance its stability and solubility.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-19(2,3)21-18(23)13-22(14-10-11-17(26-4)16(20)12-14)27(24,25)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPMOWDZZLXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)
![2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione](/img/structure/B3871034.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-4-phenyl-1H-imidazole](/img/structure/B3871039.png)
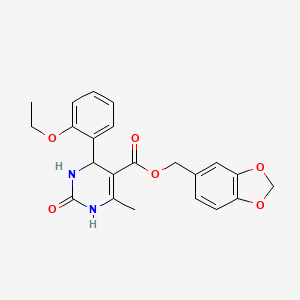
![3-Hydroxy-4-[(1,3,5-trimethylpyrazol-4-yl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B3871056.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3871065.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbutanamide](/img/structure/B3871067.png)
![[4-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871071.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)
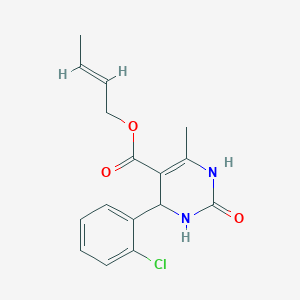
![2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-[2-(dimethylamino)quinolin-4-yl]acetamide](/img/structure/B3871088.png)
